Bicyclo[4.2.1]nonan-9-one
CAS No.: 14252-11-0
Cat. No.: VC16038890
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14252-11-0 |
|---|---|
| Molecular Formula | C9H14O |
| Molecular Weight | 138.21 g/mol |
| IUPAC Name | bicyclo[4.2.1]nonan-9-one |
| Standard InChI | InChI=1S/C9H14O/c10-9-7-3-1-2-4-8(9)6-5-7/h7-8H,1-6H2 |
| Standard InChI Key | MEIVKMYJXRVWKA-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2CCC(C1)C2=O |
Introduction
Structural and Molecular Characteristics
Bicyclo[4.2.1]nonan-9-one belongs to the class of bicyclic hydrocarbons, featuring two fused rings with bridgehead carbonyl functionality. Its molecular formula is , with a molecular weight of 136.19 g/mol . The bicyclo[4.2.1] framework consists of a seven-membered ring fused to a four-membered ring, creating a rigid, bowl-like geometry. The ketone group at position 9 introduces polarity and serves as a site for nucleophilic attack or reduction.
Key structural parameters include:
| Property | Value | Unit | Source |
|---|---|---|---|
| ΔfG° (formation) | -12.49 | kJ/mol | Calculated |
| ΔfH° gas (enthalpy) | -239.67 | kJ/mol | Calculated |
| Boiling point (T boil) | 499.43 | K | Calculated |
| Critical temperature (T c) | 734.32 | K | Calculated |
These properties highlight its stability under standard conditions and moderate volatility . The compound’s rigidity and stereoelectronic effects influence its participation in cycloaddition and rearrangement reactions.
Synthetic Methodologies
Computational Insights into Synthesis
Chemical Reactivity and Derivatives
Nucleophilic Additions
The ketone group undergoes typical carbonyl reactions. For instance, Grignard reagents add to the carbonyl carbon, forming tertiary alcohols. Reduction with NaBH or LiAlH yields Bicyclo[4.2.1]nonan-9-ol, a precursor for further functionalization .
Applications in Scientific Research
Organic Synthesis
The compound serves as a building block for synthesizing polycyclic structures. For example, Diels-Alder reactions with dienophiles like maleic anhydride yield hexacyclic adducts, useful in natural product synthesis .
Materials Science
Calculated properties such as indicate moderate lipophilicity, making it a candidate for polymer additives or hydrophobic coatings . Additionally, its rigid structure could stabilize metal-organic frameworks (MOFs) in catalysis.
Comparative Analysis with Related Compounds
Bicyclo[4.2.1]nonan-9-ol vs. Bicyclo[4.2.1]nonan-9-one
Oxidation of the alcohol to the ketone increases polarity and alters reactivity. For instance, the ketone’s carbonyl group participates in conjugate additions, whereas the alcohol undergoes nucleophilic substitution.
Bicyclo[4.2.1]nonan-9-one vs. Norbornanone
Norbornanone (bicyclo[2.2.1]heptan-2-one) shares a similar bridgehead ketone structure but exhibits greater ring strain due to its smaller framework. This strain enhances reactivity in [2+2] photocycloadditions, a behavior less pronounced in Bicyclo[4.2.1]nonan-9-one .
Future Directions and Challenges
Despite progress in synthesis, scalable production remains limited. Advances in asymmetric catalysis could enable enantioselective routes to chiral derivatives. Furthermore, computational studies predicting warrant experimental validation to assess high-temperature applications .
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